molecular formula C7H10O3 B2796825 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 2166997-97-1

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No. B2796825
CAS RN: 2166997-97-1
M. Wt: 142.154
InChI Key: BFEJYBAOLMBLCT-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 2166997-97-1 . It has a molecular weight of 142.15 . The IUPAC name for this compound is 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid . The compound is usually in powder form .


Physical And Chemical Properties Analysis

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is a powder . It has a molecular weight of 142.15 . The compound is usually stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid and its derivatives play a crucial role in the synthesis of novel compounds with potential medicinal applications. Napolitano et al. (2010) explored the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, highlighting its importance as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010). Additionally, Wang et al. (2001) developed an efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from a key intermediate that shares structural similarities with 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid (Wang et al., 2001).

Bicyclic Analogues of γ-Aminobutyric Acid

Research by Petz and Wanner (2013) on the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues underscores the application of bicyclic compounds similar to 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid in developing analogues for neurotransmitter γ-aminobutyric acid (GABA) (Petz & Wanner, 2013).

Anticancer Compound Synthesis

The work on the synthesis of anticapsin and related compounds, which includes generating the α-amino-5-oxo-7-oxabicyclo[4.1.0]heptane-2-propanoic acid framework, highlights the potential use of 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid derivatives in anticancer drug development (Crossley & Stamford, 1994).

Anti-HIV Activity

A study on 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives by Song Dan-qing (2009) elaborates on the synthesis and evaluation of these compounds for their anti-HIV activity, indicating the potential therapeutic applications of 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid derivatives in treating viral infections (Song Dan-qing, 2009).

Safety And Hazards

The safety information for 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-oxabicyclo[4.1.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-2-10-4-5(7)3-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEJYBAOLMBLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid

CAS RN

2166997-97-1
Record name 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid
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